2-chloro-4-{5-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}benzoic acid
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Overview
Description
2-chloro-4-{5-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}benzoic acid is a complex organic compound that features a benzimidazole moiety, a furan ring, and a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-{5-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}benzoic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives . The furan ring can be introduced via a cyclization reaction involving appropriate precursors . The final step involves the coupling of the benzimidazole and furan moieties with the benzoic acid derivative under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-{5-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole and furan rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
2-chloro-4-{5-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-4-{5-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The furan ring and cyano group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Metronidazole: An imidazole derivative with antimicrobial properties.
Thiabendazole: An anthelmintic benzimidazole.
Uniqueness
2-chloro-4-{5-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}benzoic acid is unique due to its combination of a benzimidazole moiety with a furan ring and a benzoic acid derivative. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-4-[5-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O4/c1-29-14-3-6-18-19(10-14)26-21(25-18)13(11-24)8-15-4-7-20(30-15)12-2-5-16(22(27)28)17(23)9-12/h2-10H,1H3,(H,25,26)(H,27,28)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRZMPWFPNILOU-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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